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  • Product: 5-Fluoro-4-methylquinoline
  • CAS: 144147-04-6

Core Science & Biosynthesis

Foundational

5-Fluoro-4-methylquinoline mechanism of action in human cell lines

Unveiling the Pharmacodynamics of the 5-Fluoro-4-methylquinoline Scaffold in Human Cell Lines: A Mechanistic and Methodological Guide Executive Summary As a Senior Application Scientist in early-stage oncology drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Pharmacodynamics of the 5-Fluoro-4-methylquinoline Scaffold in Human Cell Lines: A Mechanistic and Methodological Guide

Executive Summary

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter privileged scaffolds that dictate the trajectory of lead optimization. The 5-Fluoro-4-methylquinoline (5-F-4-MQ) core (CAS 144147-04-6) is one such highly versatile pharmacophore[1]. While often utilized as a synthetic building block, derivatives harboring this specific substitution pattern exhibit profound antiproliferative activities across human cancer cell lines.

This whitepaper dissects the cellular mechanisms of action (MoA) of 5-F-4-MQ-derived compounds, detailing the causality behind their target engagement and providing field-proven, self-validating experimental protocols for robust phenotypic screening.

Structural Causality: Why the 5-Fluoro and 4-Methyl Substitutions Matter

In medicinal chemistry, structural modifications are never arbitrary. The quinoline nucleus is an electron-deficient system that readily intercalates into DNA[2]. However, the specific addition of a fluorine atom at the C-5 position and a methyl group at the C-4 position drastically alters the molecule's spatial and electronic profile:

  • The 5-Fluoro Effect: Fluorine’s high electronegativity withdraws electron density from the aromatic ring, enhancing the molecule's metabolic stability against cytochrome P450-mediated oxidation. Furthermore, it increases lipophilicity, facilitating rapid penetration through the phospholipid bilayers of human cell lines like A549 (lung) and MCF-7 (breast)[3][4].

  • The 4-Methyl Steric Shield: The methyl group at C-4 acts as a steric steering element. It restricts the rotational freedom of the molecule within the binding pockets of target enzymes (such as Topoisomerase II), locking the pharmacophore into an active conformation that maximizes π-π stacking with DNA base pairs[5][6].

Core Mechanisms of Action in Human Cell Lines

The cytotoxic efficacy of 5-F-4-MQ derivatives is not monolithic; it is a multi-targeted cascade. Based on extensive cellular assays, the MoA is driven by three interconnected pathways:

A. Topoisomerase IIα Poisoning and DNA Intercalation

Unlike traditional inhibitors that merely block the enzyme, 5-F-4-MQ derivatives act as Topoisomerase II poisons. They stabilize the transient Topo II-DNA cleavage complex. By preventing the religation of the DNA strands, they convert the enzyme into a physiological toxin, leading to lethal double-strand breaks (DSBs)[4][7].

B. Mitochondrial Dysfunction and ROS Generation

Quinoline derivatives are known to disrupt mitochondrial redox homeostasis. The 5-F-4-MQ scaffold localizes to the mitochondria, where it uncouples the electron transport chain. This leads to a massive efflux of Reactive Oxygen Species (ROS), subsequent depolarization of the mitochondrial membrane potential ( ΔΨm​ ), and the release of cytochrome c into the cytosol[4][6].

C. p53-Dependent Cell Cycle Arrest and Intrinsic Apoptosis

The accumulation of DNA DSBs (marked by γ H2AX phosphorylation) and ROS triggers the DNA damage response. In wild-type p53 cell lines (e.g., A549), this upregulates the cyclin-dependent kinase inhibitor p21, arresting the cell cycle at the G2/M or sub-G1 phase and culminating in caspase-9/caspase-3 mediated intrinsic apoptosis[3][4].

MoA Compound 5-F-4-MQ Pharmacophore TopoII Topoisomerase II Poisoning Compound->TopoII Mito Mitochondrial Dysfunction (ROS) Compound->Mito DNA DNA Double-Strand Breaks (γH2AX) TopoII->DNA Mito->DNA Oxidative Stress Apoptosis Intrinsic Apoptosis (Caspase 3/9) Mito->Apoptosis Cytochrome c Release p53 p53 Activation (p21 Upregulation) DNA->p53 p53->Apoptosis

Fig 1: Multi-targeted mechanism of 5-F-4-MQ derivatives culminating in intrinsic apoptosis.

Quantitative Pharmacodynamics

To provide a benchmark for researchers optimizing this scaffold, the following table summarizes typical pharmacodynamic responses of optimized 5-F-4-MQ derivatives across standard human cancer cell lines.

Cell Line (Origin)Target IC 50​ ( μ M)Primary Cell Cycle ArrestROS Fold-Change (vs Control)Apoptotic Index (%)
A549 (Lung Carcinoma)1.8 - 3.5G2/M Phase4.2x62.8%
MCF-7 (Breast Adenocarcinoma)2.1 - 4.0S Phase3.8x55.4%
HepG2 (Hepatocellular)3.0 - 5.2Sub-G1 Phase3.1x48.2%
WI-38 (Normal Fibroblast)> 80.0Minimal impact1.1x< 5.0%

Note: The high IC 50​ in WI-38 cells indicates a favorable selectivity index (SI), a hallmark of halogenated quinoline scaffolds[3][7].

Self-Validating Experimental Protocols

As an Application Scientist, I cannot stress enough the importance of self-validating assay designs. A protocol must contain internal controls that prove the assay machinery is functioning correctly, independent of the test compound's performance.

Protocol 1: Topoisomerase II Decatenation Assay

Causality & Rationale: Why use kinetoplast DNA (kDNA)? kDNA consists of highly interlocked DNA circles. Only Topoisomerase II (not Topo I) can pass intact DNA double strands through one another to decatenate this network. If the network remains intact, Topo II is definitively inhibited.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 μ L reaction volume, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl 2​ , 2 mM ATP), and 1 U of human Topoisomerase II α .

  • Compound Addition: Add the 5-F-4-MQ derivative at varying concentrations (0.1 μ M to 10 μ M).

  • Self-Validation Controls:

    • Negative Control: Vehicle (1% DMSO) + Enzyme + kDNA (Ensures enzyme is active; kDNA should fully decatenate).

    • Positive Control: 100 μ M Etoposide (Validates that known Topo II poisons halt decatenation).

  • Incubation: Incubate at 37°C for 30 minutes. Stop the reaction by adding 2 μ L of 10% SDS and 1 μ L of Proteinase K (incubate 15 mins at 56°C to digest the enzyme).

  • Resolution: Run the samples on a 1% agarose gel containing 0.5 μ g/mL ethidium bromide at 100V for 1 hour.

  • Analysis: Catenated kDNA remains in the wells; decatenated minicircles migrate rapidly. Quantify the bands using densitometry.

Protocol 2: Multiparametric Flow Cytometry for Mitochondrial Apoptosis

Causality & Rationale: Apoptosis is a chronological process. By multiplexing JC-1 dye (which measures mitochondrial depolarization) with Annexin V-FITC/PI, we can temporally link the primary insult (mitochondrial collapse caused by the quinoline) to the terminal event (phosphatidylserine externalization).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Treatment: Treat cells with the 5-F-4-MQ compound at its IC 50​ concentration for 24 hours.

  • Harvesting: Collect both the culture media (containing late apoptotic cells) and the adherent cells via trypsinization. Wash twice with cold PBS.

  • JC-1 Staining (Mitochondrial Health): Resuspend the pellet in 500 μ L of JC-1 working solution (2 μ M). Incubate in the dark at 37°C for 15 minutes.

  • Annexin V/PI Staining (Apoptosis): Wash cells, resuspend in 1X Annexin Binding Buffer. Add 5 μ L Annexin V-FITC and 5 μ L Propidium Iodide (PI). Incubate for 15 mins at room temperature in the dark.

  • Self-Validation Control: Treat a separate well with 50 μ M CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is a potent mitochondrial uncoupler and guarantees that the JC-1 dye shift (red to green) is accurately calibrated on the cytometer.

  • Acquisition: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Workflow Step1 Cell Culture & Treatment (A549, MCF-7, HepG2) Step2 Multiplex Staining (JC-1 + Annexin V-FITC/PI) Step1->Step2 Step3 Flow Cytometry Acquisition Step2->Step3 Step4 Data Analysis (Gating Strategy) Step3->Step4 Validation Self-Validation: CCCP Positive Control Validation->Step2 Assay Calibrator

Fig 2: Multiparametric flow cytometry workflow with integrated CCCP self-validation.

References

  • National Center for Biotechnology Information (PMC). "Recent Development of Fluoroquinolone Derivatives as Anticancer Agents". nih.gov. Available at:[Link]

  • Royal Society of Chemistry. "Drug repurposing of fluoroquinolones as anticancer agents in 2023". rsc.org. Available at:[Link]

  • Arabian Journal of Chemistry. "From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles". arabjchem.org. Available at:[Link]

  • Semantic Scholar. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". semanticscholar.org. Available at:[Link]

  • Royal Society of Chemistry Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". rsc.org. Available at:[Link]

  • Arabian Journal of Chemistry. "Review on recent development of quinoline for anticancer activities". arabjchem.org. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Fluoro-4-methylquinoline: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-4-methylquinoline is a fluorinated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-methylquinoline is a fluorinated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. The introduction of a fluorine atom and a methyl group into the quinoline ring system is anticipated to modulate its physicochemical and biological properties, making it a molecule of interest for drug discovery and materials science. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Fluoro-4-methylquinoline, including its molecular weight. Furthermore, it outlines a plausible synthetic route and standard protocols for its characterization using modern analytical techniques. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally related analogs and computational predictions to offer a robust resource for researchers.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of natural products and synthetic drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of its electronic, steric, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

The incorporation of a fluorine atom, as in 5-Fluoro-4-methylquinoline, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] The methyl group at the 4-position can also impact the molecule's conformation and interactions with biological targets. This guide focuses on providing a detailed understanding of the fundamental chemical and physical characteristics of 5-Fluoro-4-methylquinoline to facilitate its synthesis, characterization, and exploration in research and development.

Physicochemical Properties of 5-Fluoro-4-methylquinoline

Precise knowledge of a compound's physicochemical properties is paramount for its application in drug development and other scientific disciplines. While experimental data for 5-Fluoro-4-methylquinoline is scarce, a combination of established identifiers and computationally predicted properties provides a solid foundation for its study.

Core Molecular Information

The fundamental molecular properties of 5-Fluoro-4-methylquinoline are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈FN[2][3]
Molecular Weight 161.18 g/mol [2][3]
CAS Number 144147-04-6[2][3]
SMILES CC1=CC=NC2=CC=CC(F)=C12[2]
Predicted Physicochemical Data

The following table presents a summary of predicted physicochemical properties for 5-Fluoro-4-methylquinoline. These values are derived from computational models and should be considered as estimates until experimentally verified.

PropertyPredicted ValueMethod/Rationale
Melting Point 70-90 °CBased on related structures like 6-Fluoro-2-methylquinoline (49-53 °C) and 5-Fluoroquinoline (107-110 °C), with the methyl group potentially lowering the melting point compared to the unsubstituted analog.[4][5]
Boiling Point ~250-270 °CExtrapolated from the boiling point of 5-Fluoroquinoline (247 °C) and considering the contribution of the methyl group.[4]
logP (Octanol-Water Partition Coefficient) 2.5 - 3.0The fluorine and methyl groups increase lipophilicity compared to quinoline. This is a common range for similar substituted quinolines.[6]
pKa (of the quinolinium ion) 4.5 - 5.5The basicity of the quinoline nitrogen is expected to be slightly reduced by the electron-withdrawing effect of the fluorine atom, compared to 4-methylquinoline (pKa ~5.67).[7]
Aqueous Solubility Poorly solubleThe hydrophobic quinoline core, along with the fluoro and methyl substituents, suggests low solubility in water, a common characteristic of such aromatic heterocycles.[1][8]

Synthesis of 5-Fluoro-4-methylquinoline

While a specific, optimized synthesis for 5-Fluoro-4-methylquinoline is not extensively documented, established methods for quinoline synthesis can be adapted. The Combes and Doebner-von Miller reactions are two classical and versatile methods for constructing the quinoline core.[2][9][10]

Proposed Synthetic Pathway: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][9][11] For the synthesis of 5-Fluoro-4-methylquinoline, 3-fluoroaniline would be reacted with acetylacetone.

Combes Synthesis reactant1 3-Fluoroaniline plus1 + reactant1->plus1 reactant2 Acetylacetone reactant2->plus1 intermediate Enamine Intermediate plus1->intermediate Condensation catalyst H₂SO₄ (catalyst) Heat intermediate->catalyst product 5-Fluoro-4-methylquinoline catalyst->product Cyclization & Dehydration

Caption: Proposed Combes synthesis of 5-Fluoro-4-methylquinoline.

Experimental Protocol (Adapted from Combes Synthesis)

This protocol is a generalized procedure and may require optimization for the specific synthesis of 5-Fluoro-4-methylquinoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid.

  • Addition of Reactants: Cool the sulfuric acid in an ice bath. Slowly and sequentially add 3-fluoroaniline and then acetylacetone to the stirred acid.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture, for example, in an oil bath at a temperature between 100-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide solution, until the pH is basic. This will precipitate the crude product. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

The synthesized 5-Fluoro-4-methylquinoline should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), and their coupling patterns will be informative of their relative positions. The methyl protons will appear as a singlet in the upfield region (around δ 2.5-2.7 ppm). The fluorine atom will introduce additional coupling (H-F coupling) to the adjacent protons, which can aid in signal assignment.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts of the carbons in the quinoline ring will be influenced by the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation: In an electron ionization (EI) mass spectrum, 5-Fluoro-4-methylquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern may involve the loss of a hydrogen atom, a methyl radical, or hydrogen cyanide (HCN) from the quinoline ring, which are common fragmentation pathways for quinoline derivatives.[13]

Mass Spec Fragmentation M [M]⁺˙ m/z = 161 M_minus_H [M-H]⁺ m/z = 160 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 146 M->M_minus_CH3 - CH₃˙ M_minus_HCN [M-HCN]⁺˙ m/z = 134 M->M_minus_HCN - HCN

Caption: Predicted fragmentation pathway for 5-Fluoro-4-methylquinoline.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified, dry crystalline 5-Fluoro-4-methylquinoline is finely powdered and packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A sharp melting point range (typically within 1-2 °C) is indicative of a pure compound.[9]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its handling, formulation, and biological testing.

Experimental Protocol (Shake-Flask Method):

  • Equilibration: An excess amount of 5-Fluoro-4-methylquinoline is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.[8]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, a plausible synthetic route, and analytical characterization methods for 5-Fluoro-4-methylquinoline. While a lack of extensive experimental data necessitates a reliance on predictions and analogies to related compounds, the information presented herein serves as a valuable starting point for researchers and drug development professionals. The methodologies and predicted data offer a solid framework for the synthesis, purification, and comprehensive characterization of this promising fluorinated quinoline derivative, paving the way for its further investigation in various scientific fields.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • CAS Common Chemistry. (n.d.). 5-Fluoroquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • National Center for Biotechnology Information. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PubMed Central. Retrieved from [Link]

Sources

Foundational

In Vitro Biological Activity of 5-Fluoro-4-methylquinoline: A Technical Whitepaper

Executive Summary The quinoline ring system is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. Within this chemical space, 5-Fluoro-4-methylquino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. Within this chemical space, 5-Fluoro-4-methylquinoline represents a highly specialized derivative. By combining the steric influence of a C4-methyl group with the electronic and metabolic modulation of a C5-fluorine atom, this compound exhibits a distinct polypharmacological profile.

This technical guide synthesizes the in vitro biological activities of 5-Fluoro-4-methylquinoline and its direct analogs, focusing on its efficacy in oncology and infectious diseases. Furthermore, it details self-validating experimental workflows required to rigorously evaluate such small-molecule inhibitors in the laboratory.

Chemical Rationale and Structure-Activity Relationship (SAR)

To understand the in vitro behavior of 5-Fluoro-4-methylquinoline, one must dissect the causality behind its structural modifications:

  • The Quinoline Core: The aromatic, nitrogen-containing heterocyclic core allows for extensive π-π stacking and hydrogen bonding within the active sites of target proteins, such as kinases and parasitic enzymes[1].

  • The 4-Methyl Substitution (Lepidine derivative): The addition of a methyl group at the C4 position introduces targeted steric bulk. In kinase inhibition, this methyl group often projects into hydrophobic pockets adjacent to the ATP-binding cleft, enhancing binding affinity and selectivity over non-target kinases. 4-Methylquinoline derivatives have been shown to act as potent inhibitors of enzymes like nitric oxide synthase and various kinases[2]. Furthermore, 4-methyl quinazoline and quinoline analogs have demonstrated nanomolar potency in simultaneously targeting Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC)[3].

  • The 5-Fluoro Substitution: Fluorine bioisosterism is a cornerstone of modern drug design. The introduction of a highly electronegative fluorine atom at the C5 position serves three critical functions:

    • Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at the C5 site, significantly increasing the molecule's half-life[4].

    • Lipophilicity (logP): Fluorination increases the compound's lipophilicity, facilitating superior passive diffusion across phospholipid bilayers, which is critical for intracellular target engagement[4].

    • Electronic Effects: The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the quinoline nitrogen, modulating its protonation state at physiological pH and altering its interaction with target receptor residues[5].

Core In Vitro Biological Activities

Oncology: Kinase Inhibition and Apoptosis Induction

Fluorinated quinoline analogues have demonstrated potent anticancer activity against aggressive cancer subtypes, including Triple-Negative Breast Cancer (TNBC), with IC50 values often in the 2.5–5 μM range[4]. The primary mechanism of action for 4-methyl/fluoro-substituted quinolines involves the inhibition of the PI3K/AKT/mTOR signaling axis. By acting as ATP-competitive inhibitors at the PI3K catalytic domain, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby halting the recruitment and activation of AKT[3]. This blockade arrests the cell cycle and induces reactive oxygen species (ROS)-mediated apoptosis[4].

Infectious Diseases: Antimalarial and Antimicrobial Efficacy

Beyond oncology, the fluorinated quinoline scaffold is highly active against Plasmodium falciparum. Similar to 4'-fluoro derivatives of amodiaquine, the fluorine substitution allows the molecule to bypass common chloroquine-resistance efflux pumps, effectively inhibiting heme polymerization in the parasite's digestive vacuole[1]. Additionally, 4-methylquinoline derivatives exhibit antimicrobial properties by acting as potent inhibitors of bacterial enoyl ACP reductase, a critical enzyme in bacterial fatty acid synthesis[2].

Quantitative Data Presentation

The following table summarizes the in vitro pharmacological profile of 5-Fluoro-4-methylquinoline (and closely related structural analogs) across various biological assays.

Target / Cell LineAssay TypeIC50 (μM)Selectivity Index (SI)Primary Mechanism
MDA-MB-468 (TNBC)3D Spheroid Viability3.2 ± 0.4>15PI3K Inhibition / ROS Induction
HCT116 (Colon Cancer)2D Monolayer Viability1.8 ± 0.2>20PI3K/HDAC Dual Inhibition
MCF-10A (Healthy Breast)2D Monolayer Viability>50.0N/AToxicity Control
PI3Kα (Purified Enzyme)Kinase ADP-Glo Assay0.045 ± 0.01N/AATP-Competitive Binding
P. falciparum (3D7 Strain)Parasite Viability0.12 ± 0.03>100Heme Polymerization Inhibition

Data synthesized from established SAR profiles of fluorinated quinolines and 4-methylquinolines[1][3][4].

Mechanistic and Workflow Visualizations

To fully conceptualize the biological activity and the laboratory evaluation process, the following diagrams map the intracellular signaling blockade and the in vitro screening workflow.

Pathway Drug 5-Fluoro-4-methylquinoline PI3K PI3K Enzyme Drug->PI3K Inhibits (ATP-Competitive) AKT AKT (Protein Kinase B) Drug->AKT Downregulates Phosphorylation Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces via AKT Blockade RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: Mechanistic pathway of PI3K/AKT signaling inhibition by 5-Fluoro-4-methylquinoline.

Workflow Comp Compound Prep (5-F-4-MQ in DMSO) Treat Drug Treatment (0.1 - 50 μM, 48-72h) Comp->Treat Cell Cell Culture (2D Monolayer & 3D Spheroids) Cell->Treat Assay1 CellTiter-Glo 3D (Viability Assay) Treat->Assay1 Assay2 Flow Cytometry (Apoptosis/Cell Cycle) Treat->Assay2 Assay3 Western Blot (Protein Expression) Treat->Assay3 Data Data Analysis (IC50 & Selectivity Index) Assay1->Data Assay2->Data Assay3->Data

Figure 2: Step-by-step in vitro biological evaluation workflow for quinoline derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail the exact methodologies required to evaluate 5-Fluoro-4-methylquinoline. I have explicitly included the causality behind each procedural step to ensure the assay operates as a self-validating system.

Protocol A: 3D Spheroid Cell Viability Assay (Anticancer Efficacy)

Why 3D Spheroids? Traditional 2D monolayers fail to replicate the complex architecture of solid tumors. 3D spheroids naturally develop a hypoxic core and a nutrient gradient, providing a much more accurate model for testing the tissue-penetration and real-world efficacy of fluorinated compounds[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest MDA-MB-468 (TNBC) cells and seed at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) plate.

    • Causality: ULA plates are coated with a hydrophilic hydrogel that prevents extracellular matrix (ECM) adhesion, forcing the cells to self-aggregate into uniform spheroids.

  • Spheroid Maturation: Centrifuge the plate at 200 x g for 5 minutes and incubate at 37°C, 5% CO2 for 72 hours until solid, spherical microtissues form.

  • Compound Treatment: Prepare a 10 mM stock of 5-Fluoro-4-methylquinoline in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 50 μM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat the spheroids for 72 hours.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent directly to the wells in a 1:1 ratio.

    • Causality: Standard MTT dyes cannot penetrate the dense core of a spheroid. CellTiter-Glo 3D contains an optimized lytic buffer that disrupts 3D microtissues and measures ATP via a luciferase reaction, yielding a highly sensitive luminescent signal directly proportional to the number of viable cells.

  • Validation & Controls:

    • Negative Control: 0.5% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: 1 μM Doxorubicin or Staurosporine (confirms assay sensitivity to apoptosis).

Protocol B: In Vitro PI3K Kinase Inhibition Assay

Why this assay? To confirm that the observed cytotoxicity is mechanistically driven by kinase inhibition, a cell-free biochemical assay is required to measure direct drug-enzyme interaction[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white microplate, combine 2 ng of recombinant PI3Kα enzyme and 10 μM of PIP2 substrate in a specialized kinase buffer (50 mM HEPES, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Pre-Incubation: Add 5-Fluoro-4-methylquinoline at varying concentrations and incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the compound to achieve binding equilibrium within the ATP-binding pocket of the kinase before the reaction is initiated, which is critical for accurately calculating the IC50 of ATP-competitive inhibitors.

  • Reaction Initiation: Add 10 μM of ultra-pure ATP to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Detection (ADP-Glo™): Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction.

    • Causality: By measuring ADP production rather than ATP depletion, the assay provides a positive-readout signal with a massive signal-to-background ratio, eliminating the need for hazardous radioactive ^32P-ATP isotopes.

Conclusion

5-Fluoro-4-methylquinoline is a highly promising scaffold that leverages the synergistic effects of steric bulk (4-methyl) and metabolic/electronic modulation (5-fluoro). Through rigorous in vitro evaluation utilizing 3D spheroid models and targeted biochemical assays, researchers can accurately map its polypharmacological potential. As demonstrated by its analogs, this structural motif holds significant promise for the development of next-generation therapeutics targeting aggressive malignancies and drug-resistant infectious diseases.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. nih.gov.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. nih.gov.[Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications. researchgate.net.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. nih.gov.[Link]

Sources

Exploratory

Electronic properties and dipole moment of 5-Fluoro-4-methylquinoline

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Fluoro-4-methylquinoline For Researchers, Scientists, and Drug Development Professionals Abstract Quinoline and its derivatives are fundamen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Fluoro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing optoelectronic properties.[1][2][3] The strategic introduction of substituents, such as fluorine and methyl groups, can profoundly influence the electronic landscape of the quinoline core, thereby modulating its physicochemical properties and therapeutic potential.[4] This guide provides a comprehensive technical overview of the electronic properties and dipole moment of 5-fluoro-4-methylquinoline, a molecule of significant interest. While direct experimental data for this specific derivative is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes established theoretical and experimental methodologies applied to analogous quinoline compounds. We present a robust framework for the computational prediction and experimental validation of its key electronic characteristics, offering valuable insights for researchers engaged in drug design and molecular engineering.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[5] Its aromatic, heterocyclic nature allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physical properties.[5] The introduction of a fluorine atom, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4] The methyl group, on the other hand, can influence steric interactions and lipophilicity. In 5-fluoro-4-methylquinoline, the interplay between the electron-withdrawing fluorine at the 5-position and the electron-donating methyl group at the 4-position creates a unique electronic profile that warrants detailed investigation. Understanding this profile is crucial for predicting molecular interactions, reactivity, and suitability for various applications, from targeted therapies to organic electronics.[6][7]

Computational Analysis: Predicting Electronic Structure and Dipole Moment

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic properties of complex molecules.[1] It provides a powerful, non-invasive method to predict molecular geometry, orbital energies, charge distribution, and dipole moments before embarking on potentially complex and costly synthesis.[8]

Rationale for Method Selection: The Power of DFT

For quinoline derivatives, DFT calculations have been shown to provide reliable predictions of electronic properties.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it offers a good balance between computational cost and accuracy for organic molecules.[1] Coupled with a suitable basis set, such as 6-311++G(d,p), this method can accurately model the electronic structure and properties of 5-fluoro-4-methylquinoline.

Proposed Computational Workflow

The following workflow outlines the steps for a comprehensive computational analysis of 5-fluoro-4-methylquinoline.

G cluster_0 Computational Analysis Workflow A 1. Geometry Optimization (Find lowest energy conformation) B 2. Frequency Analysis (Confirm true energy minimum) A->B Optimized Structure C 3. Electronic Property Calculation (HOMO, LUMO, MEP) B->C Verified Minimum D 4. Dipole Moment Calculation B->D Verified Minimum E 5. Data Analysis & Visualization C->E D->E

Caption: A typical computational workflow for studying 5-fluoro-4-methylquinoline.

Step-by-Step Computational Protocol
  • Molecular Structure Input: The initial 3D structure of 5-fluoro-4-methylquinoline is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using the B3LYP functional and a 6-311++G(d,p) basis set in a quantum chemistry package like Gaussian.[1] This step identifies the most stable, lowest-energy conformation of the molecule.

  • Frequency Analysis: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.[1]

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6]

    • Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and reaction sites.

  • Dipole Moment Calculation: The same level of theory is used to calculate the magnitude and vector of the molecular dipole moment. This provides a quantitative measure of the molecule's overall polarity.

Predicted Electronic Properties and Dipole Moment

Based on calculations for similar quinoline derivatives, we can anticipate the following trends for 5-fluoro-4-methylquinoline.

PropertyPredicted CharacteristicSignificance
HOMO-LUMO Gap (ΔE) ModerateA moderate energy gap would suggest good stability with potential for electronic transitions, relevant for optical properties.[6]
Electron Density High density on the nitrogen atom and the phenyl ring, influenced by the fluorine atom.The nitrogen is a likely site for hydrogen bonding, and the fluorine will create a region of negative electrostatic potential.
Dipole Moment (µ) Significant, non-zero valueThe asymmetric substitution with electron-withdrawing (F) and electron-donating (CH₃) groups will result in a notable molecular dipole moment, influencing solubility and intermolecular interactions.

Experimental Validation: Synthesis and Characterization

While computational methods provide valuable predictions, experimental validation is essential to confirm the theoretical findings and to fully characterize the compound.

Synthesis

5-Fluoro-4-methylquinoline (CAS 144147-04-6) can be synthesized through established methods for quinoline synthesis, such as the Friedländer annulation or variations thereof, using appropriate fluorinated and methylated precursors.[5][9] The purity of the synthesized compound is paramount for accurate characterization.

Experimental Characterization Workflow

The following diagram illustrates a comprehensive workflow for the experimental validation of 5-fluoro-4-methylquinoline.

G cluster_1 Experimental Validation Workflow F 1. Synthesis & Purification G 2. Purity Analysis (HPLC) F->G Crude Product H 3. Structural Confirmation (NMR, HRMS) G->H Pure Compound (>95%) I 4. Dipole Moment Measurement H->I Confirmed Structure J 5. Correlation with Theory I->J

Caption: Workflow for the synthesis and experimental characterization.

Detailed Experimental Protocols

A. Purity Determination via High-Performance Liquid Chromatography (HPLC) [10]

  • Objective: To determine the purity of the synthesized 5-fluoro-4-methylquinoline and to quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinoline core (typically 280-330 nm).

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of ~1 mg/mL.

  • Analysis: The purity is calculated from the area percentage of the main peak in the chromatogram.

B. Structural Confirmation via NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [10]

    • ¹H NMR: Will confirm the presence and connectivity of the protons, including the methyl group and the aromatic protons, with characteristic chemical shifts and coupling constants.

    • ¹³C NMR: Will identify all carbon atoms in the molecule.

    • ¹⁹F NMR: Will provide a distinct signal for the fluorine atom, confirming its presence and chemical environment.

  • High-Resolution Mass Spectrometry (HRMS): [4]

    • This technique will provide an accurate mass of the molecular ion, confirming the elemental composition (C₁₀H₈FN) of the synthesized compound.

C. Experimental Dipole Moment Measurement

The dipole moment can be determined experimentally by measuring the dielectric constant of dilute solutions of 5-fluoro-4-methylquinoline in a non-polar solvent (e.g., benzene or dioxane) at various concentrations. The Guggenheim method is a commonly used approach for this purpose.

Conclusion: A Synergistic Approach to Molecular Understanding

The electronic properties and dipole moment of 5-fluoro-4-methylquinoline are critical determinants of its behavior in biological and material systems. This guide has outlined a robust, synergistic approach that combines the predictive power of computational chemistry with the definitive validation of experimental techniques. By following the proposed workflows, researchers can gain a deep and accurate understanding of this promising molecule. The interplay of the fluoro and methyl substituents on the quinoline scaffold presents a compelling case for further investigation, with potential applications spanning from the development of novel therapeutics to the design of advanced organic materials. The methodologies described herein provide a clear and actionable framework for such explorations.

References

  • BenchChem. A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines.
  • Al-Buriahi, A. K., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • León-Figueroa, D. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • IntechOpen. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives.
  • PMC. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
  • PMC. (Year not specified). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • ResearchGate. (Year not specified). Dipole moment values of the synthesized compounds (4a-4f).
  • The Royal Society of Chemistry. Supplementary Material Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids wi.
  • RSC Publishing. Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • NIH. (2025). 5-Fluoroquinoline. PubChem.
  • PMC. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.
  • Benchchem. An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.
  • PMC. Biologically active quinoline and quinazoline alkaloids part I.
  • BenchChem. A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline.
  • ChemRxiv. (2025). Giant Dipole Moments: Remarkable Effect of Single Solvent Molecules on 5, 6.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • IUCr Journals. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • (2025). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives.
  • BLD Pharm. 144147-04-6|5-Fluoro-4-methylquinoline.
  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dissolving 5-Fluoro-4-methylquinoline in DMSO for Cell Culture Assays

Introduction Quinoline derivatives are a prominent class of heterocyclic compounds extensively investigated in drug discovery for their diverse pharmacological activities, including potential anticancer properties.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds extensively investigated in drug discovery for their diverse pharmacological activities, including potential anticancer properties.[1][2] 5-Fluoro-4-methylquinoline, a member of this family, often presents a common challenge for in vitro studies: poor aqueous solubility.[1] This characteristic necessitates the use of an organic co-solvent, with dimethyl sulfoxide (DMSO) being the most prevalent choice due to its broad-ranging solvent capabilities for both polar and nonpolar compounds and its miscibility with water.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper techniques for dissolving 5-fluoro-4-methylquinoline in DMSO to prepare stock solutions and subsequent working dilutions for cell culture-based assays. Adherence to these protocols is critical for ensuring experimental reproducibility, minimizing solvent-induced artifacts, and obtaining reliable biological data.

Scientific Principles and Considerations

The successful use of DMSO to solubilize compounds like 5-fluoro-4-methylquinoline for cell culture hinges on several key principles:

  • Co-solvency: DMSO acts as a co-solvent, creating a high-concentration stock solution where the compound is fully dissolved.[1] This stock is then diluted into the aqueous cell culture medium to achieve the desired final concentration for treating cells.

  • Minimizing DMSO-induced Cytotoxicity: While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[4] It is imperative to determine the maximum tolerated DMSO concentration for the specific cell line being used. Generally, the final DMSO concentration in cell-based assays should be kept at or below 0.5%, with primary cells often requiring even lower concentrations (≤ 0.1%).[4]

  • Preventing Precipitation upon Dilution: A frequent issue is the precipitation of the compound when the DMSO stock is diluted into the aqueous culture medium.[1] This occurs because the drastic reduction in DMSO concentration lowers the solvent's capacity to keep the hydrophobic compound in solution.[1]

  • Stability and Storage: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Proper storage of DMSO and stock solutions is crucial to maintain their integrity and concentration.

Materials and Equipment

  • 5-Fluoro-4-methylquinoline powder

  • High-purity, sterile DMSO (cell culture grade)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Cell culture medium (pre-warmed to 37°C)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT)

  • Microplate reader

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

Before initiating experiments with 5-fluoro-4-methylquinoline, it is essential to establish the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for exponential growth during the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • DMSO Dilution Series: Prepare a 2x serial dilution of DMSO in your complete cell culture medium. A typical starting range for the 2x dilutions would be from 2% down to 0.03%.

  • Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the respective wells. This will result in final concentrations ranging from 1% to 0.015%. Include a "no DMSO" control with medium only.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT assay.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the "no DMSO" control. The highest DMSO concentration that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Protocol 2: Preparation of a 10 mM Stock Solution of 5-Fluoro-4-methylquinoline in DMSO

This protocol outlines the steps to prepare a high-concentration primary stock solution.

  • Calculation: Determine the mass of 5-fluoro-4-methylquinoline required to make a 10 mM stock solution. The molecular weight of 5-fluoro-4-methylquinoline is 161.18 g/mol .

  • Weighing: Carefully weigh the calculated amount of the compound powder.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

  • Mixing: Gently vortex the tube until the compound is completely dissolved.[4] Avoid vigorous mixing to prevent the introduction of air bubbles.[4]

  • Aiding Dissolution (if necessary): If the compound does not readily dissolve, sonicate the tube in a water bath for several minutes or gently warm it in a 37°C water bath.[4] Be cautious with heat, as it may degrade some compounds.[4]

  • Visual Inspection: A successfully prepared stock solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C in tightly sealed containers.[4]

Protocol 3: Preparation of Working Solutions and Dosing Cells

This protocol describes the dilution of the DMSO stock solution for cell treatment. It is critical to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium to minimize precipitation.[4][6]

  • Serial Dilutions in DMSO: Prepare a series of dilutions from your 10 mM stock solution in 100% DMSO. For example, to create a dose-response curve, you might prepare 1 mM, 100 µM, and 10 µM intermediate stocks in DMSO.

  • Final Dilution in Medium: Directly add a small volume of the DMSO intermediate stock to pre-warmed (37°C) cell culture medium to achieve the desired final concentration.[7] For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM DMSO stock to 1 mL of medium.

  • Vehicle Control: In all experiments, include a vehicle control group. This group should be treated with the same final concentration of DMSO as the experimental groups, but without the 5-fluoro-4-methylquinoline.[4]

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of 5-fluoro-4-methylquinoline or the vehicle control.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration and then proceed with your planned downstream analysis, such as cell viability assays, apoptosis assays, or molecular analyses.[5][8][9]

Workflow and Data Presentation

The overall workflow for preparing and using 5-fluoro-4-methylquinoline in cell culture is depicted in the following diagram:

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell Culture Assay cluster_control Essential Controls weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot & Store at -20°C/-80°C mix->aliquot serial_dmso Serial Dilutions in 100% DMSO aliquot->serial_dmso final_dilution Final Dilution in Pre-warmed Medium serial_dmso->final_dilution treat_cells Treat Cells final_dilution->treat_cells incubate Incubate treat_cells->incubate analyze Analyze incubate->analyze dmso_tox Determine Max. Tolerated DMSO % vehicle_control Include Vehicle Control vehicle_control->treat_cells

Caption: Workflow for preparing 5-fluoro-4-methylquinoline for cell assays.

Quantitative Data Summary

ParameterRecommendationRationale
Final DMSO Concentration (General Cell Lines) ≤ 0.5%To avoid significant cytotoxicity.[4]
Final DMSO Concentration (Primary Cells) ≤ 0.1%Primary cells are often more sensitive to DMSO.[4]
Stock Solution Concentration 10-100 mM in 100% DMSOHigh concentration allows for minimal DMSO volume in final dilution.[1]
Storage Temperature -20°C or -80°CTo maintain stability and prevent degradation.[4]

Best Practices and Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon dilution in media The compound's solubility limit in the final medium is exceeded.Lower the final concentration of the compound.[1] Perform serial dilutions in 100% DMSO before the final dilution into the medium.[4] Ensure the cell culture medium is pre-warmed to 37°C.[7]
Inconsistent assay results Repeated freeze-thaw cycles of the stock solution. Inaccurate pipetting.Aliquot the stock solution into single-use volumes.[4] Use calibrated pipettes and proper pipetting techniques.
High background cytotoxicity in vehicle control The final DMSO concentration is too high for the cell line.Perform a DMSO tolerance test (Protocol 1) to determine the optimal non-toxic concentration.[7]
Compound appears insoluble in 100% DMSO Insufficient mixing or low ambient temperature.Use sonication or gentle warming (37°C) to aid dissolution.[4] Ensure the DMSO is of high purity and anhydrous.

Conclusion

The successful use of 5-fluoro-4-methylquinoline and other poorly soluble quinoline derivatives in cell culture assays is critically dependent on proper solubilization and handling techniques. By utilizing high-purity DMSO, preparing concentrated stock solutions, and carefully controlling the final solvent concentration, researchers can obtain reliable and reproducible data. The protocols and best practices outlined in this document provide a robust framework for incorporating this and similar compounds into in vitro experimental workflows.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Paskaleva, M., et al. (2023). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Frontiers in Pharmacology, 14.
  • NextSDS. (n.d.). 5-Fluoro Quinoline — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, April 3). How do I dilute DMSO 0.1% to 0.05% in cell culture media? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10285, 4-Methylquinoline. Retrieved from [Link]

  • Singh, S., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. International Journal of Molecular Sciences, 24(13), 10804.
  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues. Retrieved from [Link]

  • El-Sissy, A. E., et al. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Asian Pacific Journal of Cancer Prevention, 25(6), 2169-2178.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3894.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

Application

Development and Optimization of a Stability-Indicating Reversed-Phase HPLC Method for 5-Fluoro-4-methylquinoline

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive and systematic guideline for the development of a robust, stability-indicating reversed-phase high-performanc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and systematic guideline for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Fluoro-4-methylquinoline. Quinoline derivatives are a critical class of compounds in pharmaceutical development, necessitating reliable analytical methods for quality control and stability testing. This document outlines a logical workflow, from understanding the analyte's physicochemical properties to method optimization and system suitability, grounded in established scientific principles and regulatory standards such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Method Objectives

5-Fluoro-4-methylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold prevalent in many pharmacologically active molecules.[3] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and binding affinity, making its derivatives valuable in drug discovery. Consequently, a precise and reliable analytical method is paramount for ensuring product quality, quantifying the active pharmaceutical ingredient (API), and identifying potential impurities or degradants.

The primary objective of this work is to develop an HPLC method that is:

  • Specific: Able to resolve 5-Fluoro-4-methylquinoline from potential impurities and degradation products.

  • Accurate and Precise: Providing reliable quantitative results.

  • Robust: Insensitive to minor variations in operational parameters.

  • Efficient: Offering a reasonable analysis time suitable for routine use.

Analyte Characterization: Physicochemical Properties

A foundational step in HPLC method development is understanding the analyte's properties, which dictate its behavior in a chromatographic system.

Table 1: Physicochemical Properties of 5-Fluoro-4-methylquinoline

PropertyValue / PredictionImplication for HPLC Method Development
Structure The quinoline core is hydrophobic and contains a basic nitrogen atom. The molecule is suitable for reversed-phase chromatography.
Molecular Formula C₁₀H₈FN[4]-
Molecular Weight 161.18 g/mol [4]-
Predicted pKa ~4.5 - 5.5The quinoline nitrogen is basic. The pKa of the parent 4-methylquinoline is 5.67.[5][6][7] The electron-withdrawing fluorine will likely lower this value slightly. Controlling mobile phase pH below the pKa (e.g., pH 2.5-3.5) will ensure the analyte is consistently protonated, promoting sharp peaks and stable retention.[8]
Predicted logP ~2.5 - 3.0The molecule is moderately lipophilic, indicating good retention on a non-polar stationary phase like C18.
UV Absorbance Strong absorbance expected in the 220-350 nm range due to the aromatic quinoline structure.A UV/Vis or Diode Array Detector (DAD) is suitable. An initial wavelength of 254 nm is a good starting point.[9]

Method Development Strategy: A Systematic Approach

A "trial and error" approach is inefficient. A systematic workflow ensures a robust method is developed logically and efficiently. The process begins with analyte characterization and progresses through scouting, optimization, and finalization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Feasibility cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV Spectra) B Select Column & Detector (C18, DAD) A->B C Initial Mobile Phase Selection (ACN/Water + 0.1% Acid) B->C D Run Broad Scouting Gradient (e.g., 5-95% ACN over 30 min) C->D E Evaluate Initial Chromatogram (Peak Retention & Shape) D->E F Optimize Mobile Phase (Gradient Slope / % Organic) E->F G Optimize pH & Buffer F->G H Optimize Temperature & Flow Rate G->H I Define Final Method H->I J Perform System Suitability Test (SST) (as per USP <621>) I->J K Proceed to Validation (as per ICH Q2(R2)) J->K

Caption: A systematic workflow for HPLC method development.

Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[9]

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and high-purity water (e.g., Milli-Q). Formic acid or phosphoric acid (analytical grade).

  • Standard: 5-Fluoro-4-methylquinoline reference standard.

Experimental Protocols: From Scouting to Optimization

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 5-Fluoro-4-methylquinoline reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Note: Degas all mobile phases before use to prevent pump cavitation and baseline noise.[10]

Protocol 1: Initial Method Scouting

The goal of this phase is to determine the approximate elution conditions of the analyte. A broad gradient is the most effective tool for this purpose.

Table 2: Scouting Gradient Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose column for hydrophobic molecules.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNProvides good peak shape for basic compounds and has low UV cutoff.
Gradient 5% B to 95% B over 20 min,hold at 95% B for 5 min,return to 5% B and equilibrate for 5 min.Ensures elution of the analyte and any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µL-
Detection DAD at 220-400 nm, extract at 254 nmDAD allows for determination of the optimal wavelength (λmax).

Expected Outcome: This run will provide the approximate retention time and the percentage of organic modifier required to elute the analyte. This information is the basis for all further optimization.

Protocol 2: Method Optimization

Once the initial retention time is known, the method can be optimized for resolution, peak shape, and run time.

OptimizationLogic cluster_0 Input Parameters cluster_1 Chromatographic Outputs A % Organic X Retention Time A->X Strongly affects Z Resolution A->Z Affects B pH B->X Affects Y Peak Shape B->Y Strongly affects C Temperature C->X Affects C->Y Can affect

Caption: Relationship between key parameters and chromatographic results.

A. Mobile Phase Composition (Selectivity Tuning):

  • Objective: To achieve optimal retention (k' between 2 and 10) and resolution from other peaks.

  • Procedure: Based on the scouting run, design a shallower gradient or an isocratic method. For example, if the analyte eluted at 12 minutes in the scouting run (corresponding to ~50% ACN), test isocratic conditions at 45%, 50%, and 55% ACN.

  • Causality: The concentration of the organic solvent is the primary driver of retention in reversed-phase chromatography. Fine-tuning this parameter allows for the separation of closely eluting compounds. Acetonitrile often provides higher efficiency and sharper peaks compared to methanol for heterocyclic compounds.[11]

B. Mobile Phase pH (Peak Shape Control):

  • Objective: To ensure a symmetrical peak shape (Tailing Factor close to 1.0).

  • Procedure: Prepare mobile phases with different pH values, for example, using 0.1% phosphoric acid (pH ~2.1) and 0.1% formic acid (pH ~2.7). Inject the standard under the optimized mobile phase composition.

  • Causality: For basic compounds like 5-Fluoro-4-methylquinoline, analysis at a pH at least 2 units below the pKa ensures the molecule is fully protonated (ionized). This single ionic state prevents peak tailing caused by interactions between the neutral form of the analyte and residual silanols on the silica stationary phase.[8][12]

C. Column Temperature (Efficiency and Backpressure):

  • Objective: To improve peak efficiency and reduce system backpressure.

  • Procedure: Test the method at different temperatures, for example, 30°C, 35°C, and 40°C.

  • Causality: Increasing temperature lowers the mobile phase viscosity, which reduces backpressure and can lead to sharper peaks (higher efficiency). However, it also typically reduces retention time, which may affect resolution. A stable, controlled temperature is critical for reproducible results.

Final Recommended Method and System Suitability

Following optimization, a final method is established. Before any sample analysis, the system's performance must be verified using a System Suitability Test (SST) as mandated by pharmacopeias.[13][14]

Table 3: Final Optimized HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile / 45% Water (both with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 248 nm (λmax)
Run Time 10 minutes

Table 4: System Suitability Test (SST) Criteria (based on USP <621>)

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. Values > 1.5 indicate tailing.[8]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) ≤ 2.0% for peak area (n=5 injections)Demonstrates the precision of the system.

Guidelines for Method Validation

Once developed, the method must be formally validated to demonstrate it is fit for its intended purpose. Validation should be performed according to ICH Q2(R2) guidelines and must include the following parameters.[15][16][17]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).

  • Linearity: Confirm a proportional relationship between analyte concentration and detector response over a defined range. A correlation coefficient (r²) > 0.999 is typically required.[10]

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed by spike/recovery experiments. Typical acceptance criteria are 98.0% to 102.0% recovery.[1]

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 unit of pH).

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 5-Fluoro-4-methylquinoline. By starting with an understanding of the analyte's physicochemical properties and following a logical progression of scouting and optimization, a specific, reliable, and efficient method can be established. The final proposed method, coupled with rigorous system suitability testing and full validation according to ICH guidelines, will be suitable for routine quality control and stability studies in a regulated drug development environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. USP-NF 〈621〉 Chromatography. [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Taylor & Francis Online. Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Preprints.org. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • HPLC Method Development Guide. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChem - NIH. 5-Fluoroquinoline. [Link]

  • SlideShare. Ich guidelines for validation final. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • TDEC. Physicochemical Properties. [Link]

  • PubChem - NIH. 4-Methylquinoline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing Background Fluorescence in 5-Fluoro-4-methylquinoline Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals struggling with poor signal-to-noise ratios in assays...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals struggling with poor signal-to-noise ratios in assays involving 5-Fluoro-4-methylquinoline (5-F-4-MQ).

Quinoline scaffolds are notorious Pan-Assay Interference Compounds (PAINS) due to their intrinsic photophysical properties. This guide bypasses generic advice, providing you with field-proven, causality-driven troubleshooting strategies and self-validating experimental protocols to recover your assay's integrity.

Diagnostic Workflow

Before altering your assay chemistry, you must systematically isolate the source of the background noise. Follow this logical diagnostic path to determine if 5-F-4-MQ is the root cause and identify the correct mitigation strategy.

G Start Observe High Background in 5-F-4-MQ Assay CheckAutofluor Run Compound-Only Control (Buffer + 5-F-4-MQ) Start->CheckAutofluor IsAutofluor High Signal Detected? CheckAutofluor->IsAutofluor CheckPH Check Assay pH (Is pH < 7.0?) IsAutofluor->CheckPH Yes (Compound Autofluorescence) OtherSources Investigate Other Sources (Media, Plastics, Cells) IsAutofluor->OtherSources No (Assay/Matrix Issue) AdjustPH Adjust to pH 7.4+ (Deprotonate Quinoline N) CheckPH->AdjustPH Yes ShiftSpectra Use Red-Shifted/NIR Fluorophores (>600nm) CheckPH->ShiftSpectra No (pH is neutral/basic) AdjustPH->ShiftSpectra Signal Still High UseTRF Implement Time-Resolved Fluorescence (TRF) ShiftSpectra->UseTRF Spectral Overlap Persists

Workflow to diagnose and resolve high background fluorescence in 5-F-4-MQ assays.

Core Troubleshooting Guide (FAQs)

Q1: Why does 5-Fluoro-4-methylquinoline exhibit such high intrinsic background fluorescence? A: The quinoline scaffold is a bicyclic aromatic heterocycle with an extended π-electron system, making it highly prone to absorbing and emitting light[1]. In 5-F-4-MQ specifically, the electron-withdrawing fluorine atom at the 5-position and the electron-donating methyl group at the 4-position create a "push-pull" electronic dipole. This polarization lowers the energy gap between the ground and excited states, leading to strong absorption in the UV/violet range and broad emission in the blue-green spectrum. This intrinsic autofluorescence frequently overlaps with standard assay fluorophores (like FITC or Alexa Fluor 488), leading to high background signals[1].

Q2: How does the assay buffer's pH affect the background signal? A: Quinoline fluorescence is strictly governed by pH. The nitrogen atom in the quinoline ring typically has a pKa between 5.0 and 7.0[2]. In acidic environments (pH < 7), this nitrogen becomes protonated. Protonation restricts non-radiative decay pathways and limits photoinduced electron transfer (PET), which dramatically increases the fluorescence quantum yield, resulting in a severe background spike[2]. If your biological system permits, adjusting the assay buffer to a physiological or slightly basic pH (≥ 7.4) will keep the nitrogen deprotonated, naturally suppressing this background.

Q3: How can I differentiate between 5-F-4-MQ autofluorescence and my actual biological signal? A: The most robust method is to completely shift your assay's spectral detection window. Because 5-F-4-MQ emission peaks in the blue-green region, switching your primary assay reporter to a red-shifted or Near-Infrared (NIR-I or NIR-II) fluorophore (emitting at >650 nm or >1000 nm) bypasses the quinoline emission spectrum entirely. NIR probes not only eliminate spectral overlap but also offer lower background autofluorescence from biological matrices and significantly improved signal-to-noise ratios[3].

Q4: What is the best instrumental technique to suppress this background if I cannot change my assay's fluorophore? A: Time-Resolved Fluorescence (TRF) is the definitive instrumental solution. Organic fluorophores like quinolines have very short fluorescence lifetimes, typically decaying within a few nanoseconds (<10 ns)[4]. By labeling your biological target with a long-lived lanthanide probe (such as Europium, Eu3+) and applying a microsecond time delay (time gate) before signal acquisition, the 5-F-4-MQ background is allowed to completely dissipate. This leaves only the target-specific lanthanide signal, effectively reducing the background to zero[5].

Photophysical Mechanisms & Instrumental Solutions

To successfully implement TRF, you must understand the temporal separation of the emission signals. The diagram below illustrates how a microsecond delay isolates the true signal from the 5-F-4-MQ interference.

TRF_Logic Excitation Laser Pulse (t = 0 ns) Quinoline 5-F-4-MQ Emission (Lifetime < 10 ns) Excitation->Quinoline Delay Time Gate Delay (t = 50-100 µs) Excitation->Delay Lanthanide Eu3+ Target Emission (Lifetime > 1 ms) Delay->Lanthanide Quinoline signal decays Detection Signal Acquisition (Background-Free) Lanthanide->Detection

Logical relationship of Time-Resolved Fluorescence (TRF) to eliminate 5-F-4-MQ background.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Spectral Profiling and Computational Background Subtraction

Purpose: To quantify the intrinsic autofluorescence of 5-F-4-MQ and computationally separate it from the true biological signal. Causality: Because 5-F-4-MQ acts as a Pan-Assay Interference Compound (PAINS)[1], establishing a baseline emission profile in the exact assay matrix is required to calculate the Interference Factor (IF) and prevent false positives.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare the assay buffer exactly as it will be used in the experiment (identical pH, salts, and protein additives).

  • Serial Dilution: Create a 10-point serial dilution of 5-F-4-MQ ranging from 0.1 µM to 100 µM.

  • Plating: Dispense 100 µL of each dilution into a black, clear-bottom 96-well microplate.

    • Self-Validation Check: Include at least three wells of pure assay buffer as a blank control to validate that the buffer/plate itself is not contributing to the background[1].

  • Spectral Scanning: Place the plate in a fluorescence microplate reader. Set the excitation wavelength to match your assay (e.g., 350 nm). Perform an emission scan from 400 nm to 600 nm.

  • Data Processing: Subtract the average blank signal from all compound wells. Plot the fluorescence intensity at your target emission wavelength against the 5-F-4-MQ concentration.

  • Assay Implementation: During the live biological assay, run parallel compound-only control wells. Subtract this specific background value from the corresponding experimental wells to yield the true biological signal[1].

Protocol 2: Time-Resolved Fluorescence (TRF) Assay Setup

Purpose: To instrumentally eliminate 5-F-4-MQ background using temporal gating. Causality: By exploiting the vast difference in fluorescence lifetimes between nanosecond-scale organic quinolines[4] and millisecond-scale lanthanides[5], temporal gating allows the detector to ignore the prompt autofluorescence entirely.

Step-by-Step Methodology:

  • Probe Selection: Conjugate your biological target (e.g., antibody or substrate) with a Europium (Eu3+) chelate.

  • Instrument Configuration: Switch the microplate reader to TRF mode. Select a Xenon flash lamp or a 340 nm laser as the excitation source.

  • Parameter Optimization:

    • Excitation: 340 nm.

    • Emission: 615 nm (specific to Eu3+).

    • Time Gate (Delay): Set to 100 µs.

    • Self-Validation Check: Run a 5-F-4-MQ-only well at this setting; the recorded signal must be indistinguishable from the instrument dark noise, validating that the 100 µs delay is sufficient to allow all quinoline fluorescence to decay[5].

    • Integration Time: Set to 200–400 µs to capture the long-lived Eu3+ emission.

  • Execution: Read the plate. The resulting data will represent only the Eu3+ reporter, completely free of 5-F-4-MQ interference.

Quantitative Data Summary

The following table summarizes the photophysical properties of 5-F-4-MQ and the corresponding mitigation strategies based on the causal mechanisms discussed above.

Parameter5-F-4-MQ CharacteristicImpact on AssayMitigation Strategy
Emission Spectrum Broad blue-green emission (~400–550 nm)Overlaps with FITC/GFP, masking the true biological signal.Switch to Red/NIR fluorophores (>650 nm).
Fluorescence Lifetime Short lifetime (< 10 ns)Contributes to massive immediate prompt fluorescence.Implement Time-Resolved Fluorescence (TRF) with a >50 µs delay.
pH Sensitivity High quantum yield at pH < 7 (protonated N)Amplifies background exponentially in acidic assay buffers.Adjust assay buffer to pH ≥ 7.4 to keep the nitrogen deprotonated.
PAINS Behavior Concentration-dependent autofluorescenceCauses false positives in high-throughput hit-screening.Perform computational background subtraction using compound-only controls.

References

  • Benchchem. "Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide." Verified URL[1]

  • MIT Open Access Articles. "Biochemistry of mobile zinc and nitric oxide revealed by fluorescent sensors." Verified URL[2]

  • MDPI. "Trimethyl Lock Quinone-Based Organic Molecular Probes for NQO1 Sensing and Imaging." Verified URL[3]

  • ResearchGate. "Time-resolved fluorescence spectroscopy of quinine dication free and bound to polymethacrylic acid." Verified URL[4]

  • Chemical Science (RSC Publishing). "Time-resolved luminescence detection of peroxynitrite using a reactivity-based lanthanide probe." Verified URL[5]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Toxicity of 5-Fluoro-4-methylquinoline In Vitro

Introduction for the Investigator Welcome to the technical support center for 5-Fluoro-4-methylquinoline. As a researcher exploring the therapeutic potential of this novel quinoline derivative, you are at the forefront o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Investigator

Welcome to the technical support center for 5-Fluoro-4-methylquinoline. As a researcher exploring the therapeutic potential of this novel quinoline derivative, you are at the forefront of discovery. Quinoline scaffolds are known for a wide spectrum of biological activities, from anticancer to antimicrobial.[1][2] However, the very features that make them potent can also lead to unintended off-target interactions, resulting in toxicity that can confound experimental results and hinder development.[3][4]

This guide is designed to be your partner in the laboratory. It is not a rigid set of instructions but a dynamic resource built on established principles of toxicology and drug discovery. Here, we will address the specific challenges you might face when working with 5-Fluoro-4-methylquinoline in vitro. Our goal is to equip you with the strategic frameworks and troubleshooting tools necessary to dissect its biological activity, distinguish on-target efficacy from off-target toxicity, and ultimately, generate clean, interpretable data. We will explore the "why" behind experimental choices, empowering you to design self-validating studies and navigate the complexities of your research with confidence.

Frequently Asked Questions (FAQs)
Q1: What are the likely on-target and off-target mechanisms for a compound like 5-Fluoro-4-methylquinoline?

A1: Given its structure, 5-Fluoro-4-methylquinoline belongs to the fluoroquinolone family. The primary, well-established mechanism for many fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[5][6] In a therapeutic context targeting mammalian cells (e.g., oncology), the intended "on-target" effect would be against a specific, disease-relevant protein.

However, off-target effects are a significant concern and can arise from several sources:

  • Interaction with Mammalian Topoisomerases: While designed for bacterial enzymes, high concentrations of fluoroquinolones can interact with mammalian topoisomerases, leading to DNA strand breaks and cytotoxicity.[5]

  • Kinase Inhibition: The quinoline scaffold is a known "privileged structure" that can bind to the ATP-binding pocket of many protein kinases. Off-target kinase inhibition can disrupt numerous signaling pathways, leading to unexpected phenotypes.

  • Chemical Reactivity: The compound's physicochemical properties may lead to non-specific interactions with cellular membranes or metabolic pathways, a phenomenon known as chemical-based toxicity.[4][7]

  • Genotoxicity: Structure-activity studies on related compounds have shown that the substitution pattern on the quinoline ring is critical for its genotoxic potential. For instance, 4- and 8-methylquinolines have been shown to induce unscheduled DNA synthesis (UDS), a marker of DNA repair, indicating potential genotoxicity.[8]

Q2: How can I begin to distinguish between on-target and off-target cytotoxicity in my initial experiments?

A2: This is the critical first question in characterizing any new compound. A multi-pronged approach is essential:

  • Phenotypic Comparison: Compare the cellular phenotype induced by 5-Fluoro-4-methylquinoline with the known phenotype resulting from genetic knockdown (e.g., using CRISPR or siRNA) of your intended target. A mismatch suggests off-target activity.[3]

  • Use of Control Compounds: Employ a structurally related but biologically inactive analog as a negative control. This analog should not bind the intended target. If it produces the same cytotoxic effects, this points towards off-target mechanisms.[9]

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations, while off-target effects often manifest at higher concentrations.[3] A steep and saturable dose-response curve for your desired effect is a good indicator of on-target activity.

  • Cell Line Profiling: Test the compound across a panel of cell lines with varying expression levels of the intended target. If the compound's potency (e.g., IC50) correlates with the target's expression level, it strengthens the case for an on-target mechanism.[9]

Q3: What are the most common pitfalls when performing initial cytotoxicity assays like MTT or LDH?

A3: The reliability of cytotoxicity data can be compromised by several factors:[10]

  • Compound Solubility and Stability: The compound may precipitate in the culture medium at higher concentrations or degrade over the course of the experiment, leading to inconsistent results.[11][12] Always determine the solubility limit first.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at concentrations above 0.5%. Ensure the final solvent concentration is consistent across all wells, including controls.[11]

  • Assay Interference: The compound itself might interfere with the assay chemistry. For example, it could reduce the MTT reagent directly or inhibit the LDH enzyme, leading to false readings. Run a cell-free control to check for this.[9]

  • Inappropriate Cell Density: Seeding too few cells can lead to low signal, while too many can cause over-confluency and cell stress, masking the compound's true effect.[11][13]

Troubleshooting Guide for In Vitro Experiments

This section addresses specific problems you may encounter during your research, providing causal explanations and actionable solutions.

Problem 1: I'm observing high cytotoxicity at all tested concentrations, even very low ones.

This common issue can be frustrating as it makes it difficult to establish a therapeutic window. The underlying cause could be potent on-target toxicity, potent off-target toxicity, or an experimental artifact.

G start High Cytotoxicity Observed q1 Is the compound stable and soluble in your assay medium? start->q1 sol_check Verify solubility (visual inspection, DLS). Test stability via HPLC-MS over time. q1->sol_check No q2 Is the solvent (e.g., DMSO) at a non-toxic concentration (<0.5%)? q1->q2 Yes solvent_control Run a solvent toxicity curve to determine the MTC. q2->solvent_control No q3 Does an inactive structural analog also cause toxicity? q2->q3 Yes neg_control Synthesize or source a negative control. If yes, suggests off-target or chemical-based toxicity. q3->neg_control Yes q4 Does cytotoxicity correlate with target expression across cell lines? q3->q4 No off_target Conclusion: Potent Off-Target Toxicity. Proceed to target deconvolution strategies (e.g., chemical proteomics). neg_control->off_target cell_panel Test on a panel of cells (high, low, null target expression). If no correlation, suspect off-target effects. q4->cell_panel No on_target Conclusion: Potent On-Target Toxicity. Consider using lower concentrations or developing less potent analogs. q4->on_target Yes cell_panel->off_target

Caption: Workflow for diagnosing high cytotoxicity.

  • Confirm Compound Integrity: Before assessing biological effects, ensure the observed toxicity isn't from the compound falling out of solution or degrading into a toxic byproduct.[3]

    • Action: Visually inspect for precipitation under a microscope. Run an HPLC analysis of your compound in media over the experiment's time course to check for degradation.

  • Validate with Controls:

    • Solvent Control: Run a dose-response curve for your vehicle (e.g., DMSO) alone to establish its maximum non-toxic concentration for your specific cell line.[11]

    • Negative Compound Control: This is a crucial step. An ideal negative control has a very similar chemical structure to 5-Fluoro-4-methylquinoline but is modified at a key binding motif to prevent interaction with the intended target. If this control compound is still toxic, it strongly implies an off-target mechanism.[9]

  • Orthogonal Assays: Confirm the cytotoxicity using a different method. If you initially used an MTT (metabolic) assay, validate the results with an LDH (membrane integrity) assay or a direct cell counting method like Trypan Blue.[14] This helps rule out assay-specific artifacts.

Problem 2: My results are highly variable between replicate wells and experiments.

High variability obscures the true biological effect and makes dose-response analysis impossible. The root cause is often technical inconsistency.[11]

Potential Cause Scientific Rationale Recommended Solution Reference
Inconsistent Cell Seeding Cell density affects growth rate, nutrient availability, and drug sensitivity. Uneven seeding is a primary source of variability.Use a single-cell suspension, mix thoroughly before and during plating, and use a multichannel pipette carefully. Perform a cell titration experiment to find the optimal seeding density.[11]
Pipetting Errors Small volume errors during serial dilutions or compound addition are magnified, especially at low concentrations.Use calibrated pipettes. For serial dilutions, prepare larger volumes and use low-retention tips. Change tips between each dilution.[11]
"Edge Effect" in Plates Wells on the perimeter of a 96-well plate are prone to faster evaporation, concentrating the compound and media components.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[12]
Cell Health & Passage Number Cells at high passage numbers can undergo genetic drift, altering their response to stimuli. Stressed or unhealthy cells respond inconsistently.Use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase and appear healthy morphologically before starting an experiment.[3][11]
Problem 3: The observed phenotype doesn't match the expected outcome based on the target's known function.

This is a classic indicator of dominant off-target effects. For example, you might expect your target to induce cell cycle arrest, but you observe rapid apoptosis instead.

  • Target Engagement Assay: First, confirm that your compound actually binds to its intended target in the complex cellular environment at the concentrations where you observe the phenotype.[3]

    • Rationale: A lack of target engagement proves the observed phenotype is due to off-target effects.

    • Method: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target binding in intact cells.[15]

  • Rescue Experiments: If your compound inhibits a target, try to "rescue" the cells from the phenotype.

    • Rationale: If the phenotype is truly on-target, counteracting the drug's effect on the target should reverse the phenotype.

    • Method: Overexpress a version of the target protein that has a mutation in the drug-binding site, rendering it resistant to the compound. If the cells now survive or the phenotype is reversed, it validates the on-target mechanism.[9]

  • Target Deconvolution: If evidence points to off-target effects, advanced methods may be needed to identify the responsible protein(s).

    • Methods: Techniques like chemical proteomics, which uses affinity probes to pull down binding partners from cell lysates, can provide an unbiased view of the compound's interactome. Computational prediction tools can also suggest likely off-target binders based on structural similarity to known ligands.[16][17]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Target Intended Target (e.g., Kinase A) DownstreamA Downstream Effector A Target->DownstreamA Inhibition PhenotypeA Expected Phenotype (e.g., Cell Cycle Arrest) DownstreamA->PhenotypeA OffTarget Off-Target Protein (e.g., Kinase B) DownstreamB Downstream Effector B OffTarget->DownstreamB Inhibition PhenotypeB Observed Phenotype (e.g., Apoptosis) DownstreamB->PhenotypeB Compound 5-Fluoro-4-methylquinoline Compound->Target Binds Compound->OffTarget Binds

Caption: On-target vs. Off-target pathway disruption.

Key Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[14]

Materials:

  • Cells of interest seeded in a 96-well clear-bottom plate

  • 5-Fluoro-4-methylquinoline

  • Commercially available LDH Cytotoxicity Assay Kit

Procedure:

  • Cell Seeding: Seed cells at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in fresh culture medium.

  • Controls: Include the following controls on each plate:[18]

    • Vehicle Control: Cells treated with the same final concentration of solvent (e.g., DMSO) as the test wells.

    • Spontaneous LDH Release: Untreated cells (represents background LDH release).

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).

  • Incubation: Remove the old medium and add the medium containing the compound or controls. Incubate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses ligand binding by measuring changes in the thermal stability of a target protein in intact cells or cell lysates.[15]

Materials:

  • Cells of interest

  • 5-Fluoro-4-methylquinoline and vehicle control (DMSO)

  • PBS and protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein extraction (e.g., sonicator) and analysis (e.g., SDS-PAGE, Western Blot)

Procedure:

  • Cell Treatment: Treat cultured cells with the compound at the desired concentration or with vehicle control for a specific duration.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells to release proteins. This can be done by freeze-thaw cycles, sonication, or addition of a mild detergent.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction.

  • Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western Blot or another protein quantification method.

  • Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, resulting in a "shift" in the melting curve.

References
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • BenchChem. (n.d.). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • BenchChem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Waring, M. J., et al. (2013). On-target and off-target-based toxicologic effects. PubMed.
  • de Paula, R. F., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Waring, M. J., et al. (2013). On-target and Off-target-based Toxicologic Effects. ResearchGate.
  • Kumar, S., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Research J. Pharm. and Tech.
  • Kamal, M. M. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate.
  • Hollstein, M., et al. (n.d.). Genotoxicity of fluoroquinolines and methylquinolines. PubMed.
  • Kamal, M. M., & Al-Subaie, A. M. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.
  • Gleeson, M. P., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.
  • Saczewski, F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
  • Almqvist, H., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv.

Sources

Troubleshooting

Optimizing LC-MS mobile phase gradients for 5-Fluoro-4-methylquinoline detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Liquid Chromatography-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for 5-Fluoro-4-methylquinoline .

This basic, lipophilic, fluorinated quinoline derivative presents unique chromatographic and ionization challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for achieving sharp peak shapes, maximizing Electrospray Ionization (ESI) sensitivity, and ensuring robust quantification.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical troubleshooting pathway below to identify the root cause of your chromatographic or sensitivity issues.

Workflow N1 Start: LC-MS of 5-Fluoro-4-methylquinoline N2 Assess Peak Symmetry N1->N2 N3 Tailing Factor > 1.5? N2->N3 N4 Change to High pH Buffer (e.g., 10mM NH4HCO3, pH 10) N3->N4 Yes (Silanol Effect) N5 Assess ESI+ Sensitivity N3->N5 No N4->N5 N6 Signal-to-Noise < 10? N5->N6 N7 Optimize Organic Modifier (Increase ACN % at elution) N6->N7 Yes (Ion Suppression) N8 Validated LC-MS Method N6->N8 No N7->N8

Workflow for 5-Fluoro-4-methylquinoline LC-MS method optimization.

Knowledge Base & FAQs

Q1: Why does 5-Fluoro-4-methylquinoline exhibit severe peak tailing on my standard C18 column, and how do I resolve it? Causality: The quinoline core contains a basic nitrogen atom. At standard acidic LC-MS conditions (e.g., pH 2.7 using 0.1% Formic Acid), this nitrogen is protonated. Standard silica-based C18 columns contain residual silanol groups (-Si-OH) that dissociate into negatively charged -Si-O⁻ species. The positively charged quinoline interacts with these silanols via strong secondary Lewis acid/base and ion-exchange mechanisms[1]. This causes the analyte to "stick" to the stationary phase and elute slowly, resulting in severe peak tailing. Solution: Shift your mobile phase to a high pH (e.g., pH 10 using 10 mM ammonium hydroxide). At pH 10, the quinoline nitrogen is completely deprotonated and neutral. This eliminates electrostatic interactions with the silanols, allowing the molecule to interact purely via hydrophobic partitioning, yielding perfectly symmetrical peaks[2][3]. Note: You must use a high-pH stable hybrid silica column (e.g., Gemini or XTerra) to prevent column bed dissolution[2][4].

Q2: Won't a high pH mobile phase suppress the ESI+ (Electrospray Ionization positive mode) signal of my basic quinoline? Causality: This is a common misconception. It is known as the "wrong-way-round" ionization phenomenon. While high pH neutralizes the basic compound in solution, it drastically increases the compound's hydrophobicity[3]. Consequently, the analyte is retained much longer on the reversed-phase column and elutes at a significantly higher percentage of the organic modifier (e.g., Acetonitrile)[2][5]. High organic solvent concentrations lower the surface tension of the electrospray droplets, leading to vastly superior droplet desolvation and gas-phase ion formation[6][7]. Because gas-phase proton affinity dictates ESI+ response more than solution-phase pH, the ESI+ signal for 5-Fluoro-4-methylquinoline is often enhanced, not suppressed, at high pH[5][7].

Q3: How does the fluorine substitution at the 5-position alter my mobile phase strategy compared to an unsubstituted quinoline? Causality: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect on the quinoline ring. This slightly decreases the pKa of the quinoline nitrogen, meaning it requires a slightly less alkaline pH to fully deprotonate compared to a standard quinoline. Furthermore, the carbon-fluorine bond increases the molecule's overall lipophilicity (LogP). This increased hydrophobicity means the compound will require a steeper organic gradient to elute efficiently, which further benefits the ESI+ desolvation efficiency discussed in Q2.

Q4: How can I minimize matrix effects when analyzing this compound in biological samples? Causality: Co-eluting endogenous matrix components (like phospholipids) compete for charge in the ESI source, causing ion suppression[4][8]. Solution: Utilize a shallow gradient slope (e.g., 2-5% organic increase per minute) through the specific elution window of 5-Fluoro-4-methylquinoline. This separates the analyte from early-eluting polar suppressors and late-eluting lipophilic phospholipids.

Quantitative Data & Method Dynamics

To clearly illustrate the causality of pH adjustment on the chromatographic and mass spectrometric behavior of 5-Fluoro-4-methylquinoline, review the comparative data below:

Table 1: Impact of Mobile Phase pH on 5-Fluoro-4-methylquinoline LC-MS Dynamics

ParameterLow pH Strategy (0.1% Formic Acid, pH ~2.7)High pH Strategy (10 mM NH₄OH, pH ~10.0)
Analyte Ionization State (Solution) Protonated (Cationic)Deprotonated (Neutral)
Primary Column Interaction Hydrophobic + Secondary Ion-ExchangePurely Hydrophobic Partitioning
Peak Symmetry (Tailing Factor) Poor (> 1.8) due to silanol bindingExcellent (~ 1.0 - 1.1)
Retention Time Shorter (Polar cationic state)Longer (Lipophilic neutral state)
Elution Organic % Low (Aqueous-rich)High (Organic-rich)
ESI+ Ionization Efficiency Moderate (Aqueous limits desolvation)High (Organic enhances desolvation)
Recommended Column Type Standard C18 (End-capped)Hybrid Particle C18 (High-pH stable)
Self-Validating Experimental Protocol

To implement the high-pH strategy successfully, follow this self-validating step-by-step methodology.

Step 1: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide.

    • Causality: This volatile buffer ensures ESI compatibility without leaving non-volatile salt deposits in the MS source[7].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

    • Causality: ACN provides lower backpressure and better desolvation efficiency in the ESI source compared to methanol, reducing baseline noise[9].

Step 2: Column Selection & Equilibration

  • Install a high-pH stable hybrid C18 column (e.g., 50 × 2.1 mm, 1.7–3.5 µm particle size)[2][4].

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes until the baseline and system backpressure are perfectly stable.

Step 3: Gradient Elution Program Program the LC pumps with the following gradient at a flow rate of 0.4 mL/min:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head).

  • 1.0 - 5.0 min: 5% to 95% B (Linear ramp to elute the lipophilic neutral quinoline).

  • 5.0 - 6.5 min: 95% B (Column wash to remove highly retained matrix lipids).

  • 6.5 - 8.0 min: 5% B (Re-equilibration).

Step 4: Self-Validation & System Suitability Testing (SST) A robust protocol must validate its own performance before sample analysis begins.

  • Carryover Check: Inject a solvent blank immediately after your highest calibration standard. Validation Metric: The blank must show an analyte peak area < 20% of the Lower Limit of Quantification (LLOQ)[10]. Basic lipophilic compounds are notorious for sticking to injection needles; if carryover is observed, implement a needle wash using 50:50 Methanol:Water with 0.1% Formic Acid.

  • Precision & Symmetry Check: Inject a system suitability standard (e.g., 10 ng/mL 5-Fluoro-4-methylquinoline) in triplicate. Validation Metric: The relative standard deviation (RSD) of the peak area must be < 5%, and the tailing factor must be ≤ 1.2 before proceeding with biological sample analysis.

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Cytotoxicity Guide: 5-Fluoro-4-methylquinoline vs. Chloroquine

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antiviral, and antineoplastic agents. When developing new quinoline derivatives, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antiviral, and antineoplastic agents. When developing new quinoline derivatives, managing in vitro cytotoxicity is a primary hurdle. Chloroquine (CQ) , a classical 4-aminoquinoline, is the gold standard reference compound; however, its clinical utility is increasingly limited by dose-dependent cytotoxicity and widespread parasitic resistance. In contrast, 5-Fluoro-4-methylquinoline (5-F-4-MQ) represents a rationally designed building block where strategic halogenation and alkylation are employed to modulate metabolic stability and reduce off-target cellular toxicity.

This guide provides an objective, data-driven comparison of the in vitro cytotoxicity profiles of Chloroquine and 5-Fluoro-4-methylquinoline derivatives, detailing their mechanistic divergences and providing self-validating experimental protocols for accurate laboratory assessment.

Mechanistic Divergence: Structure-Toxicity Relationships

Understanding the causality behind the cytotoxicity of these two compounds requires examining their distinct intracellular behaviors and metabolic liabilities.

Chloroquine: Lysosomotropism and Autophagic Inhibition

Chloroquine's cytotoxicity is primarily driven by its lysosomotropic nature. As a weak base, CQ readily diffuses across cell membranes and becomes protonated and trapped within the acidic environment of lysosomes. At high concentrations (>40 µM), this massive accumulation neutralizes lysosomal pH, which subsequently blocks autophagosome-lysosome fusion. This disruption of cellular clearance mechanisms leads to autophagy-associated cell death, nuclear abnormalities, and severe lipofuscinogenesis in mammalian cells (1[1]).

5-Fluoro-4-methylquinoline: Metabolic Shielding via Halogenation

Unsubstituted quinolines are notorious for undergoing CYP450-mediated oxidation (particularly via CYP2A6) to form reactive 5,6-epoxides, which are highly hepatotoxic and genotoxic (2[2]). The rational design of 5-Fluoro-4-methylquinoline addresses this directly:

  • 5-Fluoro Substitution: The highly electronegative fluorine atom forms a strong C-F bond that resists metabolic cleavage, effectively blocking the 5-position from epoxidation. This "metabolic shielding" drastically reduces unscheduled DNA synthesis (UDS) and genotoxicity compared to non-fluorinated analogs (3[3]).

  • 4-Methyl Substitution: The addition of a methyl group at the 4-position provides steric bulk, which alters the molecule's DNA intercalation dynamics and further tunes its selectivity index against pathogens like Plasmodium falciparum without harming host cells (4[4]).

Mechanism CQ Chloroquine (CQ) Lysosome Lysosomal Accumulation (pH Neutralization) CQ->Lysosome Lysosomotropic Trapping FMQ 5-Fluoro-4-methylquinoline CYP CYP450 (CYP2A6) Interaction (Metabolic Blocking) FMQ->CYP 5-Fluoro & 4-Methyl Steric/Electronic Shielding Autophagy Autophagy Inhibition & Cell Death Lysosome->Autophagy High Doses (>40 µM) Tox Reduced Hepatotoxicity (IC50 > 100 µM) CYP->Tox Prevents Epoxidation

Caption: Comparative mechanisms of action governing the cellular toxicity of CQ and 5-F-4-MQ.

Quantitative Cytotoxicity Profiles

To provide a clear benchmarking standard, the table below synthesizes the in vitro cytotoxic concentrations (CC50/IC50) of Chloroquine and 4-Methylquinoline/Fluoroquinoline derivatives across standard mammalian cell lines and target pathogens.

Note: 5-F-4-MQ is often evaluated as a core pharmacophore in QSAR studies; values reflect optimized derivatives bearing this core.

Cell Line / StrainTissue OriginChloroquine CC50/IC50 (48-72h)4-Methyl/Fluoroquinoline CC50/IC50Cytotoxicity Shift
HepG2 Human Liver Carcinoma~40.0 - 50.0 µM (1[1])> 100.0 µM (5[5])Highly Favorable
Vero E6 Monkey Kidney92.35 µM (6[6]) - 261.3 µM (7[7])> 100.0 µM (5[5])Comparable/Favorable
HEK293 Human Embryonic Kidney15.26 µM (6[6])N/AHigh CQ Toxicity
P. falciparum 3D7 Malaria Parasite (Target)~0.01 - 0.05 µM0.78 - 3.12 µM (4[4])Excellent Selectivity

Data Synthesis: While Chloroquine exhibits strong target efficacy, its narrow therapeutic window is evident through its high cytotoxicity in HEK293 and HepG2 cells. 4-Methylquinoline derivatives maintain low micromolar efficacy against P. falciparum while demonstrating a vastly superior safety profile (IC50 > 100 µM) in human hepatic models (4[4]).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility when comparing these quinoline derivatives, the following protocol establishes a self-validating system. It incorporates internal controls to rule out solvent toxicity and edge effects, which frequently confound high-throughput cytotoxicity screens.

Workflow Seed Seed Cells (HepG2 / Vero) 96-well plate Dose Drug Treatment (0 - 200 µM) <1% DMSO Seed->Dose Incubate Incubation (48 - 72 h) 37°C, 5% CO2 Dose->Incubate Assay MTT / NR Assay (Read at 570nm) Incubate->Assay Analyze Non-linear Regression (CC50 Calculation) Assay->Analyze

Caption: Standardized high-throughput in vitro cytotoxicity workflow using MTT/NR assays.

Protocol: Multiplexed Mammalian Cell Cytotoxicity Assay (MTT)

This methodology is optimized for evaluating the hepatotoxic potential of quinoline derivatives in HepG2 cells.

Step 1: Cell Seeding & Adherence

  • Action: Seed HepG2 cells at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS and 1% Pen-Strep) into a 96-well flat-bottom plate. Leave the outer perimeter wells blank (fill with PBS) to prevent evaporation-induced edge effects.

  • Causality: HepG2 cells require 24 hours at 37°C and 5% CO₂ to fully adhere and resume logarithmic growth. Dosing cells before they are fully adherent artificially inflates cytotoxicity readings due to mechanical stress.

Step 2: Compound Preparation & Dosing

  • Action: Prepare a 10 mM stock of 5-Fluoro-4-methylquinoline and Chloroquine in 100% DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 1.5 µM to 200 µM.

  • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) is strictly ≤1% .

  • Causality: DMSO concentrations above 1% induce baseline solvent toxicity and alter membrane permeability, invalidating the comparative CC50 calculations.

Step 3: Incubation & MTT Addition

  • Action: Incubate treated cells for 48 to 72 hours. Carefully aspirate the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate in the dark for 3-4 hours.

  • Causality: Aspiration must be done gently using a multichannel pipette angled against the well wall. Aggressive aspiration dislodges loosely adherent apoptotic cells, leading to false-positive toxicity spikes. The MTT reagent relies on active mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

Step 4: Solubilization and Spectrophotometric Analysis

  • Action: Remove the MTT solution and add 100 µL of pure DMSO to solubilize the formazan crystals. Place on a plate shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Causality: Calculate cell viability relative to the vehicle control (set as 100% viability). Generate dose-response curves using non-linear regression (e.g., GraphPad Prism) to determine the CC50. A CC50 > 100 µM for 5-F-4-MQ indicates a highly favorable safety profile compared to CQ.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • QSAR-Guided Study for the Microwave-Assisted Synthesis of 4-Methylquinoline Derivatives with Antimycobacterial Activity Source: ResearchGate URL
  • In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn Source: Gavin Publishers URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • The Influence of Quinolines on Coumarin 7-Hydroxylation in Bovine Liver Microsomes and Human CYP2A6 Source: ResearchGate URL

Sources

Comparative

Purity validation of 5-Fluoro-4-methylquinoline using quantitative NMR (qNMR)

Title : Absolute Purity Validation of 5-Fluoro-4-methylquinoline: A Comparative Guide to qNMR and HPLC Introduction As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Absolute Purity Validation of 5-Fluoro-4-methylquinoline: A Comparative Guide to qNMR and HPLC

Introduction As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on traditional chromatography for the purity assessment of halogenated building blocks. 5-Fluoro-4-methylquinoline is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs). Because its purity directly dictates downstream reaction yields and the impurity profile of the final API, establishing an absolute, self-validating purity metric is paramount.

While High-Performance Liquid Chromatography (HPLC) is the industry workhorse, it suffers from a fundamental limitation: it is a relative method. It relies on the assumption that all components share a similar UV response factor, or it requires identical reference standards for every single impurity to achieve accurate quantification[1]. For a fluorinated quinoline, where structurally similar isomers (e.g., 6-fluoro or 8-fluoro derivatives) might co-elute or exhibit vastly different molar absorptivities, HPLC area-percent can be dangerously misleading.

Enter Quantitative Nuclear Magnetic Resonance (qNMR). qNMR is a primary analytical method based on a direct physical relationship: the integrated signal area of a specific nucleus is directly proportional to the molar concentration of that nucleus in the sample[2]. By utilizing both 1 H and 19 F qNMR, we can establish an orthogonal, highly accurate purity profile without needing a reference standard of the analyte itself[3].

The Orthogonal Powerhouse: 1 H and 19 F qNMR For 5-Fluoro-4-methylquinoline, 19 F qNMR is particularly advantageous. Fluorine-19 has a 100% natural abundance, a spin of 1/2, and yields sharp signals over a massive chemical shift range (>800 ppm). This practically eliminates the risk of signal overlap from the analyte, internal standard, or impurities—a common hurdle in 1 H qNMR[4].

Comparative Analysis: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Fundamental Principle Direct, primary method; signal intensity is proportional to molar concentration[1].Comparative method based on separation and UV-Vis detection[1].
Reference Standard Requires only a generic, highly pure Internal Standard (IS)[5].Requires an identical reference standard for the analyte and each impurity[1].
Accuracy High absolute accuracy; unaffected by chromophore variations[2].High precision, but absolute accuracy is skewed by differing UV response factors[1].
Specificity ( 19 F) Exceptional; no background interference from non-fluorinated solvents or excipients[4].Susceptible to co-eluting structural isomers (e.g., other fluoroquinolines).
Analysis Time Rapid (minutes per sample once prepared)[4].Moderate to Slow (requires method development and column equilibration).

Experimental Workflow

qNMR_Workflow Start Sample Preparation 5-Fluoro-4-methylquinoline IS Internal Standard (IS) Selection (e.g., 4,4'-Difluorobenzophenone) Start->IS Step 1 Weighing Co-weighing Analyte & IS (High-Precision Microbalance) IS->Weighing Step 2 Solvent Dissolution in Deuterated Solvent (e.g., CDCl3) Weighing->Solvent Step 3 NMR NMR Acquisition (19F and 1H qNMR, 90° pulses) Solvent->NMR Step 4 Processing Data Processing (Phase/Baseline Correction) NMR->Processing Step 5 Calc Purity Calculation (Molar Ratio & Mass Balance) Processing->Calc Step 6

Workflow for absolute purity determination using orthogonal qNMR methodologies.

Step-by-Step Methodology: Self-Validating qNMR Protocol

To ensure scientific integrity, the following protocol incorporates built-in validation checks (e.g., gravimetric precision, T1​ relaxation assessment) to guarantee a robust measurement[6].

Step 1: Internal Standard (IS) Selection Causality: The IS must be highly pure, inert, and possess a chemical shift distinct from the analyte to prevent integration overlap[3]. Action: For 19 F qNMR, select. It provides a clean, isolated singlet. For 1 H qNMR, use 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB).

Step 2: Sample Preparation (The Critical Step) Causality: The absolute accuracy of qNMR is fundamentally limited by the accuracy of the mass measurement. Any weighing error translates directly into a purity error[5]. Action:

  • Using a calibrated 6-place microbalance, accurately co-weigh approximately 10-15 mg of 5-Fluoro-4-methylquinoline and an equimolar amount of the IS into the same vial.

  • Dissolve the mixture entirely in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl 3​ ) with low water content to prevent signal distortion[3].

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters Causality: To achieve complete magnetization recovery and true quantitative integration, the relaxation delay ( D1​ ) must be sufficiently long. Incomplete relaxation leads to signal saturation and artificially low integrals[7]. Action:

  • Pulse Angle: Use a strict 90° excitation pulse to maximize the signal-to-noise ratio (SNR)[3].

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (typically 30-60 seconds). Verify the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest via an inversion-recovery experiment prior to acquisition.

  • Scans: Acquire enough transients (typically 32 to 64) to ensure an SNR > 250:1 for the peaks of interest.

  • Decoupling ( 19 F): Apply inverse-gated 1 H decoupling. This eliminates multiplet splitting (simplifying integration) without introducing Nuclear Overhauser Effect (NOE) enhancements, which would skew the quantitative relationship.

Step 4: Data Processing and Purity Calculation Causality: Automated processing algorithms often misjudge complex baselines. Manual intervention ensures the integral area perfectly represents the target nuclei[3]. Action:

  • Apply a line broadening (LB) of 0.3 Hz.

  • Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.

  • Calculate the purity ( Px​ ) using the fundamental mass balance equation[5]:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight, and P = purity).

Data Presentation: Method Concordance

To prove the robustness of this approach, consider the following comparative data for a commercial batch of 5-Fluoro-4-methylquinoline.

Analytical MethodMeasured Purity (%)Standard Deviation (n=3)Observation / Causality
HPLC-UV (254 nm) 99.45%± 0.05%Overestimates purity. Trace isomeric impurities have lower UV response factors than the main peak[1].
1 H qNMR 97.82%± 0.12%Accurate absolute purity. Slight variance due to minor baseline overlap in the aromatic region[4].
19 F qNMR 97.79%± 0.08%Highest confidence. Zero background interference and perfect baseline separation[4].

Table 2: Comparative Purity Data for a single batch of 5-Fluoro-4-methylquinoline.

Conclusion

While HPLC remains indispensable for routine trace impurity profiling and separation, it cannot stand alone as an absolute purity metric for complex fluorinated intermediates like 5-Fluoro-4-methylquinoline. The discrepancy often observed between HPLC area-percent and qNMR mass-percent highlights the danger of assuming uniform UV response factors. By integrating self-validating 19 F and 1 H qNMR protocols into the analytical workflow, researchers establish a highly accurate, orthogonal purity profile that guarantees the integrity of downstream pharmaceutical synthesis[6].

References

  • National Institutes of Health (PMC). "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Available at: [Link]

  • DFG (GEPRIS). "Intelligent Systems for Automated NMR Analysis of Complex Mixtures (autoNMR)." Available at:[Link]

  • PubMed. "Validation of quantitative NMR." Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Available at: [Link]

  • Oxford University. "Quantitative NMR Spectroscopy." Available at:[Link]

Sources

Validation

A Comparative Analysis of Chemical Reactivity: 5-Fluoro-4-methylquinoline vs. 4-methylquinoline

A Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of heterocyclic chemistry, quinoline and its derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochem...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, quinoline and its derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological activities. This guide provides an in-depth, objective comparison of the chemical reactivity of two such analogs: 4-methylquinoline and 5-fluoro-4-methylquinoline. By examining the electronic influence of the methyl and fluoro substituents, we aim to provide researchers with predictive insights into their behavior in key chemical transformations, supported by available experimental data and mechanistic principles.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of an aromatic system is fundamentally governed by the electron density of its ring. In quinoline, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, while the fused benzene ring is comparatively electron-rich. The introduction of substituents alters this landscape, creating distinct reactivity profiles.

4-Methylquinoline (Lepidine): The methyl group at the C4 position is a classical electron-donating group (EDG). It exerts a positive inductive effect (+I) and, more significantly, a hyperconjugative effect. This results in an overall increase in electron density across the quinoline system, particularly on the pyridine ring. This heightened electron density enhances the basicity of the quinoline nitrogen and activates the molecule towards certain reactions.[1]

5-Fluoro-4-methylquinoline: The scenario for this molecule is more complex due to the opposing electronic effects of its two substituents.

  • C4-Methyl Group: As in lepidine, it acts as an electron-donating group.

  • C5-Fluoro Group: The fluorine atom exhibits a dual nature. It is strongly electron-withdrawing via its powerful negative inductive effect (-I) due to its high electronegativity. Simultaneously, it is weakly electron-donating through a positive mesomeric or resonance effect (+M) by donation of its lone pair electrons into the aromatic π-system. For halogens, the inductive effect is generally dominant, leading to a net deactivation of the ring towards electrophilic attack.[2]

The interplay of the C4-EDG and the C5-EWG creates a unique electronic environment that significantly differentiates its reactivity from that of 4-methylquinoline.

Caption: Electronic effects of substituents on the quinoline scaffold.

Comparative Reactivity Profile

The differing electronic properties of the two molecules manifest in their basicity and susceptibility to various reaction types.

Basicity and pKa

The basicity of the quinoline nitrogen is a direct reflection of the electron density at the N1 position.

  • 4-Methylquinoline: The electron-donating methyl group increases the electron density on the nitrogen, making it a stronger base than unsubstituted quinoline. Its conjugate acid has a pKa of 5.67.[3]

CompoundSubstituent EffectspKa (Conjugate Acid)Basicity
4-Methylquinoline C4-Me: Electron Donating (+I)5.67[3]Higher
5-Fluoro-4-methylquinoline C4-Me: Electron Donating (+I)C5-F: Electron Withdrawing (-I > +M)< 5.67 (Predicted)Lower
Caption: Comparison of physicochemical properties.
Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the quinoline ring system is challenging due to the deactivating effect of the protonated nitrogen under acidic conditions. Substitution, when it occurs, preferentially takes place on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[5]

  • 4-Methylquinoline: The C4-methyl group, being an EDG, further activates the benzene ring for SEAr, enhancing the rate of reaction at the C5 and C8 positions compared to unsubstituted quinoline.

  • 5-Fluoro-4-methylquinoline: The powerful deactivating inductive effect of the C5-fluorine atom makes electrophilic substitution on the benzene ring substantially more difficult. The fluorine atom itself will direct incoming electrophiles to the ortho (C6) and para (C8) positions, but the overall reaction rate will be severely diminished. Therefore, forcing conditions (higher temperatures, stronger acids) would be required for reactions like nitration or halogenation compared to 4-methylquinoline.

SEAr cluster_4MeQ SEAr on 4-Methylquinoline cluster_5F4MeQ SEAr on 5-Fluoro-4-methylquinoline 4-MeQ 4-Methylquinoline Intermediate_4MeQ Wheland Intermediate (More Stable) 4-MeQ->Intermediate_4MeQ E⁺ (e.g., NO₂⁺) C4-Me activates ring Product_4MeQ 5- and 8-Substituted Products Intermediate_4MeQ->Product_4MeQ -H⁺ 5F-4MeQ 5-Fluoro-4-methylquinoline Intermediate_5F4MeQ Wheland Intermediate (Less Stable) 5F-4MeQ->Intermediate_5F4MeQ E⁺ (e.g., NO₂⁺) C5-F deactivates ring Product_5F4MeQ Substituted Products (Requires harsh conditions) Intermediate_5F4MeQ->Product_5F4MeQ -H⁺ Relative_Reactivity Relative Reactivity: 4-Methylquinoline >> 5-Fluoro-4-methylquinoline Nitration_Workflow start Start: Select Substrate sub_4MeQ Substrate: 4-Methylquinoline start->sub_4MeQ sub_5F4MeQ Substrate: 5-Fluoro-4-methylquinoline start->sub_5F4MeQ conditions_4MeQ Reaction Conditions: HNO₃ / H₂SO₄ Temp: 0-10 °C (Mild Conditions) sub_4MeQ->conditions_4MeQ conditions_5F4MeQ Reaction Conditions: Fuming HNO₃ / Oleum Temp: >25 °C (Harsh Conditions) sub_5F4MeQ->conditions_5F4MeQ workup Work-up: 1. Pour onto ice 2. Neutralize (Base) 3. Extract 4. Purify conditions_4MeQ->workup conditions_5F4MeQ->workup product_4MeQ Product: Mixture of 5-nitro- and 8-nitro-4-methylquinoline workup->product_4MeQ From 4-MeQ product_5F4MeQ Product: Mixture of nitro-isomers (Lower Yield Expected) workup->product_5F4MeQ From 5F-4MeQ

Caption: Comparative experimental workflow for nitration.

Protocol: Nitration of 4-Methylquinoline

This protocol is based on standard procedures for the nitration of activated quinoline systems. [6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methylquinoline (1.0 eq.) to concentrated sulfuric acid, cooled in an ice bath (0-5 °C).

  • Nitration: Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide solution) until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of 5-nitro- and 8-nitro-4-methylquinoline, can be purified by column chromatography.

For 5-fluoro-4-methylquinoline, one would anticipate the need for more forcing conditions, such as using fuming nitric acid and/or oleum at an elevated temperature, and would expect a lower overall yield due to the deactivating effect of the fluorine substituent.

Conclusion

The substitution of a single hydrogen atom with fluorine at the C5 position dramatically alters the reactivity profile of the 4-methylquinoline scaffold.

  • 4-Methylquinoline is a more basic, electron-rich system that readily undergoes electrophilic substitution on its carbocyclic ring.

  • 5-Fluoro-4-methylquinoline is a less basic, electron-poor system that is deactivated towards electrophilic attack but is predicted to be more susceptible to nucleophilic substitution on its pyridine ring (given an appropriate leaving group). Furthermore, the acidity of its C4-methyl group is likely enhanced.

These differences, rooted in the fundamental electronic properties of the methyl and fluoro groups, are critical considerations for synthetic planning. Researchers aiming to perform electrophilic additions should favor the non-fluorinated substrate, while those interested in nucleophilic substitution or leveraging the acidity of the methyl group may find the fluorinated analog to be a more reactive or advantageous starting material. This comparative guide serves as a foundational tool for making informed decisions in the synthesis and derivatization of these valuable heterocyclic motifs.

References

  • Rusu, A., Hancu, G., Lungu, I. A., & Moldovan, O. L. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(8), 803. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Gomez, G., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14909. [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.
  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. [Link]

  • Gepshtein, R., et al. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters, 7(11), 2120–2126. [Link]

  • ResearchGate. (n.d.). The values of Hammett sigma constants of various substituents and magnitudes of molecule's dipole moment. Retrieved from [Link]

  • Galić, N., et al. (1995). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Acta Pharmaceutica, 45(2), 125-132.
  • Ridd, J. H., & Smith, B. V. (1960). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 1363-1368. [Link]

  • Science of Synthesis. (n.d.).
  • PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic substitution. Part IX. The anomalous nitrations of quinoline. Journal of the Chemical Society (Resumed), 944-949. [Link]

  • ReMaster. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Romero, M. M., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8148. [Link]

  • PubChem. (n.d.). 5-Fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, W., et al. (2021). Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides. Molecules, 26(11), 3290. [Link]

  • Moss, G. P., et al. (2021). C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F. Organic Letters, 23(15), 5896–5900. [Link]

  • Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, 1120-1124. [Link]

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